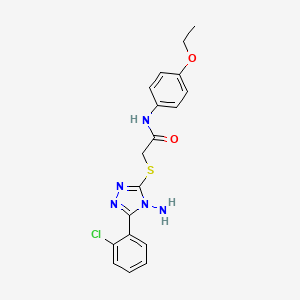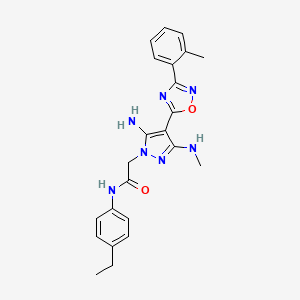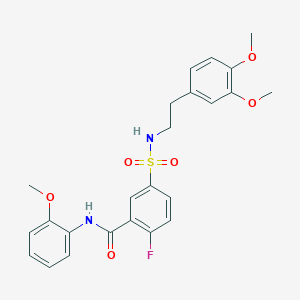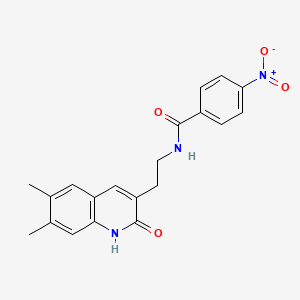![molecular formula C19H18N4O5S2 B2755440 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone CAS No. 897474-21-4](/img/structure/B2755440.png)
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as NBQX and is a competitive antagonist of the AMPA receptor, which is a type of glutamate receptor found in the central nervous system.
科学的研究の応用
Synthesis and Pharmacological Activities
Researchers have been actively engaged in synthesizing novel compounds that incorporate the 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone scaffold, aiming to evaluate their potential as pharmacological agents. For instance, a study focused on the synthesis of new piperazinyl-nitroimidazole derivatives to explore their anti-HIV activity, highlighting the compound's relevance in the development of non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007). Similarly, efforts to synthesize novel phenylsulfonyl piperazine derivatives with a tetrazole moiety have been made to investigate their antiproliferative activity against various cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Kommula et al., 2018).
Antibacterial and Antimicrobial Studies
The compound and its derivatives have also been studied for their antibacterial and antimicrobial properties. A particular focus has been on synthesizing and evaluating the antibacterial activities of piperazine derivatives, which have shown effectiveness against various bacterial strains, including those responsible for significant agricultural diseases (Qi, 2014). This research underscores the potential of these compounds in contributing to the development of new antibacterial agents.
Methodological Advancements in Synthesis
Additionally, there have been advancements in the methodologies for synthesizing these compounds. For example, the electrochemical synthesis approach has been utilized to create arylthiobenzazoles, highlighting an innovative method that leverages electrochemical reactions to generate compounds with potential for further chemical modifications (Amani & Nematollahi, 2012).
特性
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c24-18(13-30(27,28)15-4-2-1-3-5-15)21-8-10-22(11-9-21)19-20-16-7-6-14(23(25)26)12-17(16)29-19/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIWSONWHAHTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2755359.png)

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2755362.png)


![N-[2-(4-Chlorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2755368.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2755369.png)

![N-(2-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2755372.png)
![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755374.png)
![4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B2755375.png)


